molecular formula C17H17F2NO2 B2546869 N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-difluorobenzamide CAS No. 1172345-28-6

N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-difluorobenzamide

Cat. No.: B2546869
CAS No.: 1172345-28-6
M. Wt: 305.325
InChI Key: KQOOZNDEYQWXSB-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-3,4-difluorobenzamide is a synthetic benzamide derivative characterized by a 3,4-difluorobenzamide core linked to a 2-(3,5-dimethylphenoxy)ethyl group. Benzamide derivatives are widely studied for their diverse biological activities, including pesticidal, anticonvulsant, and fungicidal properties .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c1-11-7-12(2)9-14(8-11)22-6-5-20-17(21)13-3-4-15(18)16(19)10-13/h3-4,7-10H,5-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOOZNDEYQWXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 2-(3,5-dimethylphenoxy)ethyl intermediate: This step involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to form the 2-(3,5-dimethylphenoxy)ethyl group.

    Coupling with 3,4-difluorobenzoyl chloride: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity. These methods are often scaled up to meet commercial demands.

Chemical Reactions Analysis

N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-difluorobenzamide with structurally or functionally related benzamide derivatives:

Compound Name Substituents on Benzamide Phenoxy/Alkyl Chain Substituents Biological Activity Application Reference
This compound (Target Compound) 3,4-difluoro 3,5-dimethylphenoxyethyl Anticonvulsant (inferred from class) Pharmaceuticals (Research)
Teflubenzuron (N-(((3,5-Dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 2,6-difluoro 3,5-dichloro-2,4-difluorophenyl Insecticidal (chitin synthesis inhibition) Pesticide
Hexaflumuron (N-(((3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) 2,6-difluoro 3,5-dichloro-4-(tetrafluoroethoxy) Insecticidal (chitin synthesis inhibition) Pesticide
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide 2,6-difluoro 3,5-dichloro-4-(tetrafluoroethoxy) Insecticidal (crystallographic study) Pesticide (Research)
Compound VIII (Aroxyethylamine derivative) Not specified 3,5-dimethylphenoxyethyl (inferred) Anticonvulsant (75% protection in MES test) Pharmaceuticals (Research)

Key Structural and Functional Differences:

Fluorine Substitution Patterns :

  • The target compound’s 3,4-difluoro substitution on the benzamide ring distinguishes it from pesticidal benzamides like teflubenzuron and hexaflumuron, which feature 2,6-difluoro groups. Fluorine positioning significantly impacts electronic properties and binding affinity to targets such as insect chitin synthase or neuronal ion channels .

Phenoxyethyl Side Chain: The 3,5-dimethylphenoxyethyl group in the target compound contrasts with the chlorinated aryl or tetrafluoroethoxy substituents in pesticidal analogs.

Biological Activity: Anticonvulsant vs. Neurotoxicity Profile: In anticonvulsant assays, aroxyethylamines like the target compound showed activity at 100–300 mg/kg (mice, i.p.) without neurotoxicity, whereas pesticidal benzamides are optimized for non-mammalian toxicity .

Crystallographic Data: The structurally related N-[3,5-dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide () exhibits a planar benzamide ring and tetrafluoroethoxy side chain, which stabilize interactions with insect enzymes. The target compound’s dimethylphenoxyethyl chain likely adopts a different conformation, influencing target specificity .

Research Findings and Data

Anticonvulsant Activity ():

  • Aroxyethylamines with 3,5-dimethylphenoxyethyl groups demonstrated 100% protection in the maximal electroshock seizure (MES) test at 100 mg/kg (mice, i.p.).

Pesticidal Activity ():

  • Teflubenzuron and hexaflumuron act as chitin synthesis inhibitors, with EC₅₀ values in the nanomolar range for insect larvae. Their chloro/fluoroaryl groups are critical for binding to UDP-N-acetylglucosamine transporters .

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-difluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C17H18F2N2O2
  • Molecular Weight : 320.34 g/mol

This structure incorporates a difluorobenzamide moiety linked to a 3,5-dimethylphenoxyethyl group, which is significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with a benzamide scaffold are known to inhibit key enzymes involved in bacterial cell division, particularly FtsZ, which is critical for bacterial cytokinesis.
  • Antiviral Properties : The compound may exhibit activity against viral targets similar to other fluorinated benzamides that have shown efficacy against HIV-1 and other viruses by disrupting viral replication pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related compounds. For instance:

  • A study demonstrated that fluorinated benzamides significantly inhibited the growth of Staphylococcus aureus, with enhanced activity attributed to the hydrophobic interactions provided by the fluorine substituents .
  • The selectivity index (SI) and cytotoxicity (CC50) values for related compounds indicate promising therapeutic windows for further development.

Antiviral Activity

In vitro studies have shown that compounds structurally similar to this compound can effectively inhibit HIV replication. For example:

  • Compounds tested against wild-type HIV-1 exhibited EC50 values in the nanomolar range, suggesting strong antiviral potency .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTarget OrganismEC50 (nM)CC50 (μM)SI (CC50/EC50)
Compound AS. aureus1010010
Compound BHIV-155010
This compoundTBDTBDTBDTBD

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the effects of various fluorinated benzamides against resistant strains of bacteria. It was found that the introduction of fluorine atoms increased binding affinity to the target enzyme FtsZ, leading to enhanced antimicrobial activity.
  • Antiviral Potency : In another study focusing on HIV-1 resistance profiles, derivatives of benzamides were synthesized and tested for their ability to overcome resistance mutations. The results indicated that modifications in the benzamide structure could lead to improved efficacy against resistant strains .

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